1,2,3,4-Tetrahydroquinolin-8-ol

Overview

Description

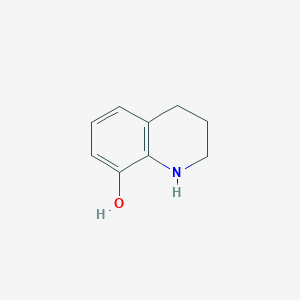

1,2,3,4-Tetrahydroquinolin-8-ol is an organic compound with the molecular formula C9H11NO It is a derivative of quinoline, featuring a tetrahydroquinoline core with a hydroxyl group at the 8th position

Mechanism of Action

Target of Action

It’s known that tetrahydroquinoline derivatives are used in various applications including pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Mode of Action

Biochemical Pathways

It’s known that the synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .

Result of Action

Action Environment

It’s known that the synthesis of highly substituted tetrahydroquinolines involves a nitrogen-doped carbon-supported pd catalyst .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-8-ol can be synthesized through the selective hydrogenation of quinolines. One method involves using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, utilizing scalable catalytic systems to ensure high yield and purity. The use of renewable resources to prepare the catalyst makes this method promising for sustainable production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinolin-8-one derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinolin-8-one derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-8-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroquinoline: Lacks the hydroxyl group at the 8th position.

8-Hydroxyquinoline: Contains a hydroxyl group but lacks the tetrahydro structure.

1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different substitution patterns.

Uniqueness

1,2,3,4-Tetrahydroquinolin-8-ol is unique due to the presence of both the tetrahydroquinoline core and the hydroxyl group at the 8th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,2,3,4-Tetrahydroquinolin-8-ol (THQ) is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a tetrahydroquinoline derivative with a hydroxyl group at the 8-position. Its molecular formula is CHNO, with a molecular weight of approximately 163.20 g/mol. The compound's structure allows it to participate in various chemical reactions and interact with biological targets.

1. Antimicrobial Properties

THQ has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits significant inhibitory effects on bacterial growth, making it a candidate for further exploration in treating infections. The mechanism often involves the modulation of enzyme activity critical for bacterial survival.

2. Anticancer Effects

THQ has been studied for its anticancer properties. A notable study found that derivatives of tetrahydroquinoline, including THQ, were potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in various human cancer cell lines. Among synthesized compounds, some exhibited up to 53 times the potency of reference drugs against specific cancer types .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| THQ | MDA-MB-231 | 12.5 | NF-κB inhibition |

| THQ | PC-3 | 15.0 | Apoptosis induction |

| THQ | HCT 116 | 10.0 | ROS generation |

3. Neuroprotective Effects

Research has indicated that THQ may possess neuroprotective properties by influencing dopaminergic signaling pathways. It has been shown to protect against neurodegeneration induced by various toxins in vitro, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's.

The biological activity of THQ can be attributed to several mechanisms:

- Enzyme Interaction : THQ interacts with various enzymes, including cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

- Cell Signaling Modulation : It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis .

- Oxidative Stress Response : THQ can modulate oxidative stress responses by influencing reactive oxygen species (ROS) levels within cells, which is crucial for its anticancer effects .

Case Study 1: Anticancer Activity

In a study aimed at developing novel tetrahydroquinoline scaffolds, THQ derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects through the inhibition of NF-κB signaling and induction of apoptosis .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of THQ found that it could mitigate dopaminergic neuron degeneration in vitro. The compound was shown to reduce the effects of neurotoxins on cell viability and promote neuronal survival through antioxidant mechanisms.

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWUPMZBGOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287096 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-50-2 | |

| Record name | 6640-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.